N',N'-dimethyl-3-phenylacrylohydrazide

Description

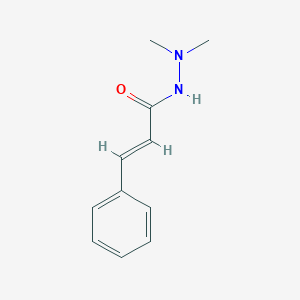

N',N'-Dimethyl-3-phenylacrylohydrazide is a hydrazide derivative characterized by a phenylacryloyl backbone substituted with two methyl groups on the hydrazide nitrogen. Its structure (IUPAC name: N',N'-dimethyl-3-phenylprop-2-enohydrazide) comprises a conjugated acryloyl group linked to a hydrazide moiety, where both terminal nitrogen atoms are methylated.

Properties

CAS No. |

1014-89-7 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24g/mol |

IUPAC Name |

(E)-N',N'-dimethyl-3-phenylprop-2-enehydrazide |

InChI |

InChI=1S/C11H14N2O/c1-13(2)12-11(14)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,12,14)/b9-8+ |

InChI Key |

FDSUJTIQSWYFAH-CMDGGOBGSA-N |

SMILES |

CN(C)NC(=O)C=CC1=CC=CC=C1 |

Isomeric SMILES |

CN(C)NC(=O)/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CN(C)NC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Hydrazide derivatives exhibit significant variability in reactivity and stability depending on substituents. For example:

- N'-Methyl-N'-phenylacetohydrazide (C₉H₁₁N₃O, ): Substitution with a single methyl and phenyl group on the hydrazide nitrogen reduces steric hindrance compared to N',N'-dimethyl derivatives. This facilitates nucleophilic reactions but may lower thermal stability due to reduced electron-donating effects .

- N'-(3-Phenylallylidene)nicotinohydrazide (C₁₆H₁₄N₄O, ): The allylidene group enhances conjugation, improving UV absorption properties. However, the absence of methyl groups on the hydrazide nitrogen increases susceptibility to oxidation .

- N',N'-Diethyl-N',N'-dimethylhydrazine (): Bulky ethyl groups hinder cyclization reactions but improve solubility in non-polar solvents compared to methyl-substituted analogs .

Table 1: Substituent Impact on Key Properties

| Compound | Substituents | Reactivity | Stability | Solubility |

|---|---|---|---|---|

| N',N'-Dimethyl-3-phenylacrylohydrazide | N',N'-dimethyl, acryloyl | Moderate | High | Moderate (polar) |

| N'-Methyl-N'-phenylacetohydrazide | N'-methyl, phenyl | High | Moderate | Low (non-polar) |

| N'-(3-Phenylallylidene)nicotinohydrazide | Allylidene, nicotinoyl | Low | Low | High (polar) |

Physicochemical and Structural Properties

- Crystal Packing: N'-(2-Methyl-3-phenylallylidene)nicotinohydrazide () exhibits intermolecular O–H⋯N and C–H⋯π interactions, stabilizing its crystal lattice. The dimethyl groups in this compound may disrupt such interactions, leading to altered melting points or solubility .

- Dihedral Angles : In allylidene derivatives (), the dihedral angle between aromatic rings averages 47.26°, whereas dimethyl substitution could increase torsional strain, affecting planarity and π-π stacking .

Table 2: Structural Comparisons

| Compound | Dihedral Angle (°) | Intermolecular Interactions |

|---|---|---|

| N'-(3-Phenylallylidene)nicotinohydrazide | 47.26 | O–H⋯N, C–H⋯π |

| N'-Methyl-N'-phenylacetohydrazide | Not reported | Van der Waals |

| This compound | Hypothetical: >50 | Weaker H-bonding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.